

4-Chlorothieno[3,2-d]pyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 4-Chlorothieno[3,2-d]pyrimidine

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An In-Depth Technical Guide to **4-Chlorothieno[3,2-d]pyrimidine**: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the heterocyclic compounds, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. **4-Chlorothieno[3,2-d]pyrimidine** represents a critical derivative of this core, functioning as a versatile and highly reactive intermediate. The presence of a chlorine atom at the 4-position activates the pyrimidine ring for nucleophilic substitution, providing a direct and efficient handle for molecular elaboration. This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the synthesis, reactivity, and application of this pivotal chemical entity.

Physicochemical Properties and Characterization

The fundamental properties of **4-Chlorothieno[3,2-d]pyrimidine** are summarized below. Accurate characterization is the bedrock of reproducible research, ensuring both the identity and purity of the material before its use in subsequent synthetic steps.

Property	Data	Source(s)
Molecular Formula	C ₆ H ₃ CIN ₂ S	[1] [2]
Molecular Weight	170.62 g/mol	[1] [2]
CAS Number	16269-66-2	[1] [2] [3]
Appearance	Dark brown solid	[3]
IUPAC Name	4-chlorothieno[3,2-d]pyrimidine	[2]
Canonical SMILES	C1=CSC2=C1N=CN=C2Cl	[2]

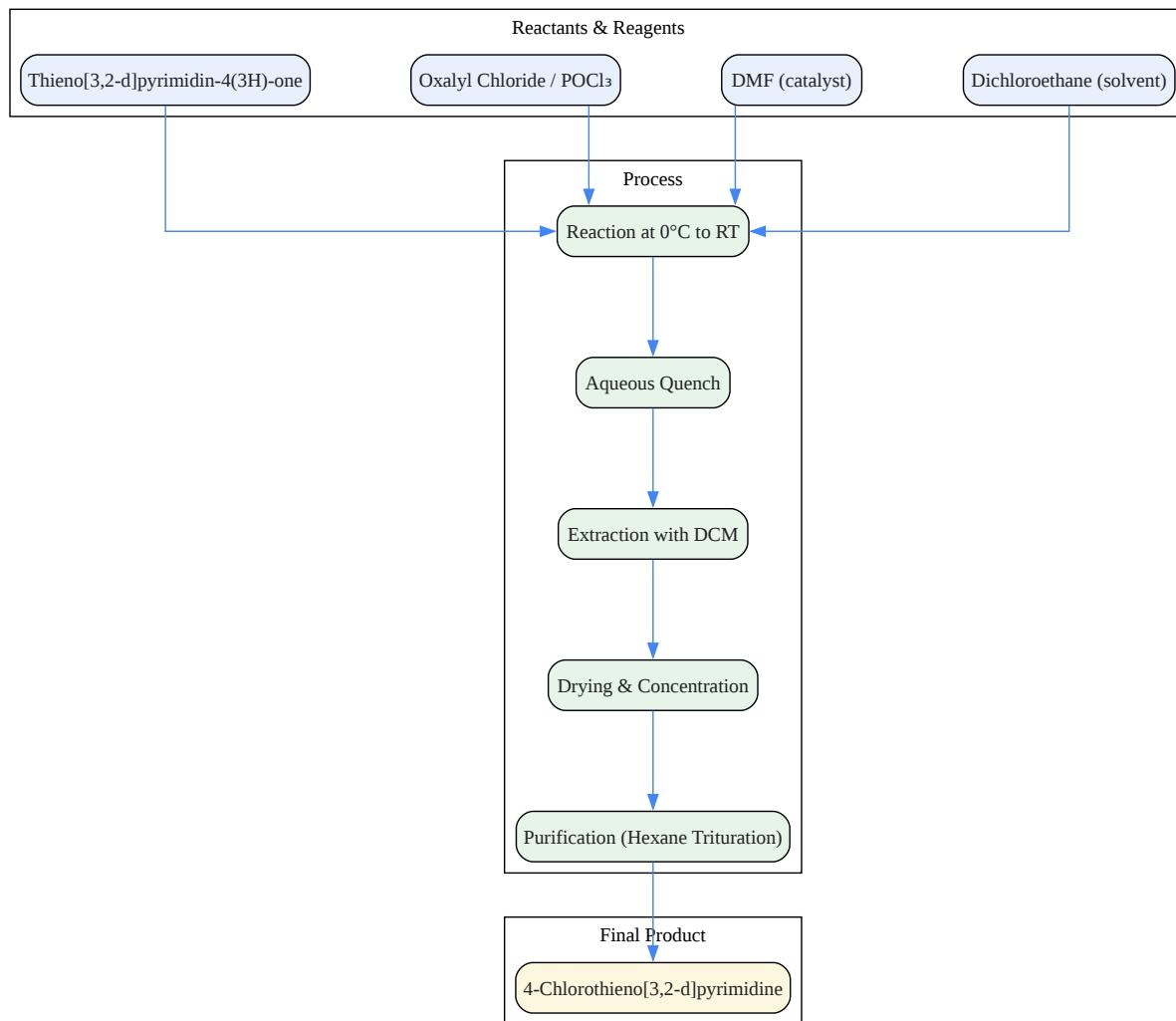
Spectroscopic Characterization:

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region: δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), and 7.78 (d, J = 5.2 Hz, 1H).[3] The singlet corresponds to the proton on the pyrimidine ring, while the two doublets represent the coupled protons on the thiophene ring.
- Mass Spectrometry (LC-MS): The molecular ion peak is observed at m/z 173.2 ([M+H]⁺), confirming the molecular weight of the compound.[3]

Synthesis and Mechanism

The most common and efficient synthesis of **4-Chlorothieno[3,2-d]pyrimidine** involves the chlorination of its corresponding hydroxyl precursor, thieno[3,2-d]pyrimidin-4(3H)-one. This transformation is critical as it converts a relatively unreactive hydroxyl group into a highly reactive leaving group (chloride), thereby unlocking the scaffold's potential for derivatization.

Workflow for Synthesis

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Caption: General workflow for the synthesis of **4-Chlorothieno[3,2-d]pyrimidine**.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[\[3\]](#)

- Reagent Preparation: To a flask containing 150 mL of dichloroethane, add dimethylformamide (DMF) (15.4 mL, 197.13 mmol) and cool the system to 0 °C in an ice bath.
- Vilsmeier Reagent Formation: Slowly add oxalyl chloride (25 mL, 295.70 mmol) dropwise to the cooled solution. The formation of a white, gel-like substance indicates the in-situ generation of the Vilsmeier reagent, which will act as the chlorinating agent.
- Addition of Starting Material: Once the Vilsmeier reagent has formed, add 3H-thieno[3,2-d]pyrimidin-4-one (15 g, 98.57 mmol).
- Reaction: Stir the mixture at 0 °C for 2.5 hours, then allow it to warm gradually to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
- Workup: Carefully quench the reaction by adding water. Extract the organic layer with dichloromethane (3 x 300 mL).
- Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Purification: Grind the resulting residue with hexane (200 mL) to afford the pure **4-Chlorothieno[3,2-d]pyrimidine** as a dark brown solid (yields are typically high, ~99%).[\[3\]](#)

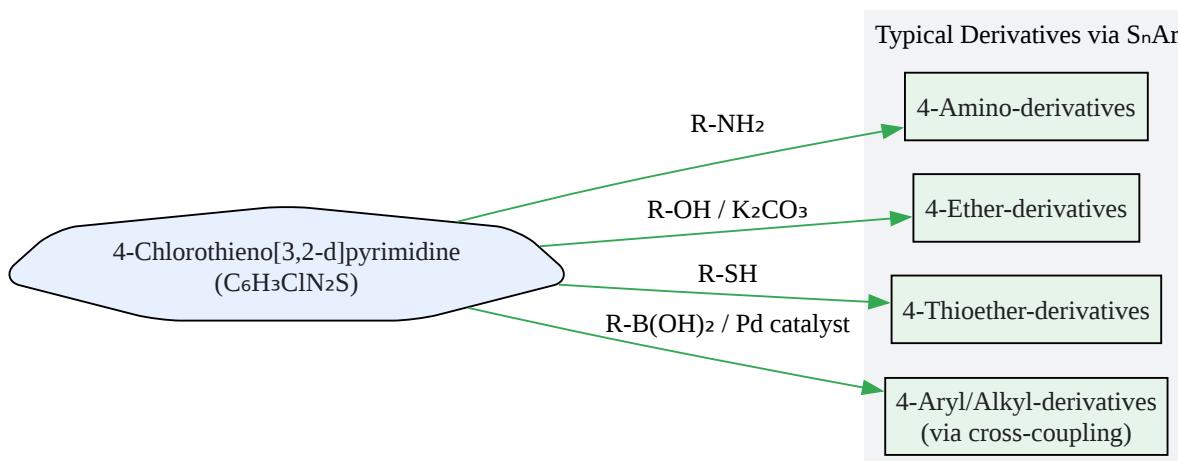
Causality and Mechanistic Insights

The choice of a potent chlorinating agent like phosphorus oxychloride (POCl_3) or an in-situ generated Vilsmeier reagent (from oxalyl chloride/DMF) is crucial. The hydroxyl group of the starting thienopyrimidinone is a poor leaving group. The chlorinating agent first activates the oxygen, converting it into a good leaving group, which is then displaced by a chloride ion to yield the final product. DMF acts as a catalyst in the Vilsmeier-Haack type mechanism. The low temperature at the start of the reaction helps control the exothermic formation of the Vilsmeier reagent.

Chemical Reactivity and Derivatization

The synthetic utility of **4-Chlorothieno[3,2-d]pyrimidine** is primarily derived from the reactivity of the C4-chloro substituent. This position is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of large chemical libraries for screening.



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Caption: Key derivatization pathways for the **4-Chlorothieno[3,2-d]pyrimidine** scaffold.

Experimental Protocol: Representative S_NAr Reaction

This generalized protocol is based on methods for synthesizing 4-substituted thieno[3,2-d]pyrimidines.[4]

- Setup: Dissolve the desired phenol (1 eq.) and potassium carbonate (K_2CO_3 , 1.1 eq.) in DMF (5 mL). Stir the mixture for 15 minutes at room temperature.

- Addition: Add **4-Chlorothieno[3,2-d]pyrimidine** (1 eq.).
- Reaction: Heat the reaction mixture to 130 °C for 3 hours or until completion.
- Workup: Cool the mixture to room temperature and pour it into water.
- Extraction: Extract the aqueous layer multiple times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum to yield the 4-arylether derivative.

Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold, accessed via the 4-chloro intermediate, is a mainstay in modern medicinal chemistry, with derivatives showing a broad spectrum of biological activities.

- Anticancer and Antimicrobial Agents: The scaffold is frequently used in the development of potential anticancer and antimicrobial drugs.^[5]
- Kinase Inhibitors: Its structural similarity to purine allows it to function as an ATP-competitive inhibitor for various kinases. It has been instrumental in creating fragment-based leads for AXL kinase inhibitors.^[6]
- Sirtuin (SIRT) Inhibitors: In a notable example of its utility, **4-Chlorothieno[3,2-d]pyrimidine** was used to synthesize carboxamide derivatives that potently inhibit SIRT1, SIRT2, and SIRT3, enzymes implicated in cancer, metabolism, and aging.^[7]
- Antiplasmodial Agents: Researchers have synthesized and identified 4-substituted thieno[3,2-d]pyrimidines that display in vitro activity against both the blood and liver stages of the malaria parasite, *Plasmodium*.^[4]

Pharmacophore Model for Target Engagement

Caption: Simplified pharmacophore model based on the thieno[3,2-d]pyrimidine core.

Safety and Handling

4-Chlorothieno[3,2-d]pyrimidine is an irritant and requires careful handling in a laboratory setting.

- GHS Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
- Precautions for Safe Handling:
 - Work in a well-ventilated area or under a chemical fume hood.[8]
 - Avoid contact with skin, eyes, and clothing.[9]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
 - Avoid formation of dust and aerosols.[11]
- Storage Conditions:
 - Store in a cool, dry place in a tightly sealed container.[11]
 - For long-term stability, storage in a freezer (-20 °C) is recommended.[6]
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.[11]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

Conclusion

4-Chlorothieno[3,2-d]pyrimidine is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven track record as a precursor to a multitude of biologically active molecules underscore its importance. The ability to readily diversify the core scaffold via nucleophilic aromatic substitution provides an efficient pathway to explore structure-activity relationships and optimize lead compounds against a wide range of therapeutic targets. A thorough understanding of its properties, synthesis, and handling is therefore essential for any research program leveraging this powerful heterocyclic intermediate.

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